

# Defining Equol Producer Status: A Comparative Guide to Using Urinary and Serum Concentrations

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For researchers, scientists, and drug development professionals, accurately classifying individuals as **equol** producers is crucial for understanding the physiological effects of soy isoflavones and for the development of targeted therapies. This guide provides a comparative overview of methodologies for defining **equol** producer status, focusing on the correlation between urinary and serum **equol** concentrations, supported by experimental data and detailed protocols.

The biotransformation of the soy isoflavone daidzein into **equol** by intestinal bacteria is a key factor influencing the health effects of soy consumption. However, only a subset of the population, termed "**equol** producers," possesses the necessary gut microflora for this conversion. The ability to produce **equol** varies among individuals and populations, making a standardized approach for defining **equol**-producer status essential for research and clinical applications.<sup>[1]</sup> This guide compares the use of urinary and serum **equol** concentrations for this purpose.

## Comparison of Methods for Defining Equol Producer Status

Several methods exist for classifying individuals as **equol** producers, ranging from simple concentration thresholds to more robust ratiometric approaches. A significant positive correlation between serum and urinary **equol** levels has been observed in **equol** producers,

though this relationship is weak or absent in non-producers.[2][3][4][5] This correlation underscores the utility of both matrices for status determination, although the strength of the association can vary, for instance, being weaker in female **equol** producers compared to their male counterparts.[2][5]

A more advanced and recommended method involves calculating the log10-transformed ratio of urinary **equol** to daidzein.[1][2][4] This approach offers a clearer distinction of **equol**-producer status because it is independent of recent isoflavone intake and minimizes inter-individual variations in isoflavone pharmacokinetics.[1]

Definition Method	Matrix	Cut-off Value	Study Population	Key Findings & Limitations
Log10 (Urinary Equol/Daidzein)	Urine	$\geq -1.75$	Vegetarians and Non-vegetarians	Provides a clear demarcation of producer status, independent of isoflavone intake. [1]
Log10 (Urinary Equol/Daidzein)	Urine	$\geq -1.42$	Japanese Men and Women	Cut-off value was found to be consistent for both sexes.[2][3] [4]
Absolute Concentration	Serum	$> 22$ nM	General Adult Population	A reliable indicator, especially when sampling is timed 12-24 hours post-isoflavone ingestion.[6]
Absolute Concentration	Urine	$> 1000$ nmol/L	General Adult Population	An earlier method, now less favored due to its dependency on recent isoflavone intake.[7]

## Correlation Between Urinary and Serum Equol in Producers

Studies have consistently demonstrated a strong positive linear relationship between urinary and serum **equol** concentrations in individuals classified as **equol** producers. This correlation is notably absent in non-producers.

Population	Correlation Coefficient (r)	Coefficient of Determination (R <sup>2</sup> )
Male Equol Producers	0.75	0.56
Female Equol Producers	0.63	0.39

Data from a study of 466 Japanese men and women.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following section details a typical experimental protocol for determining **equol** producer status, integrating a soy challenge with sample analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Subject Recruitment and Soy Challenge:

- Recruit healthy adult participants.
- To ensure a detectable level of isoflavones, subjects undergo a "soy challenge." This typically involves the consumption of soy milk (e.g., 2 x 250 mL/day) or isoflavone supplements for three consecutive days prior to sample collection.[\[1\]](#)[\[8\]](#) This duration is chosen to reach steady-state isoflavone concentrations without significantly altering the gut microbiome.[\[8\]](#)

### Sample Collection:

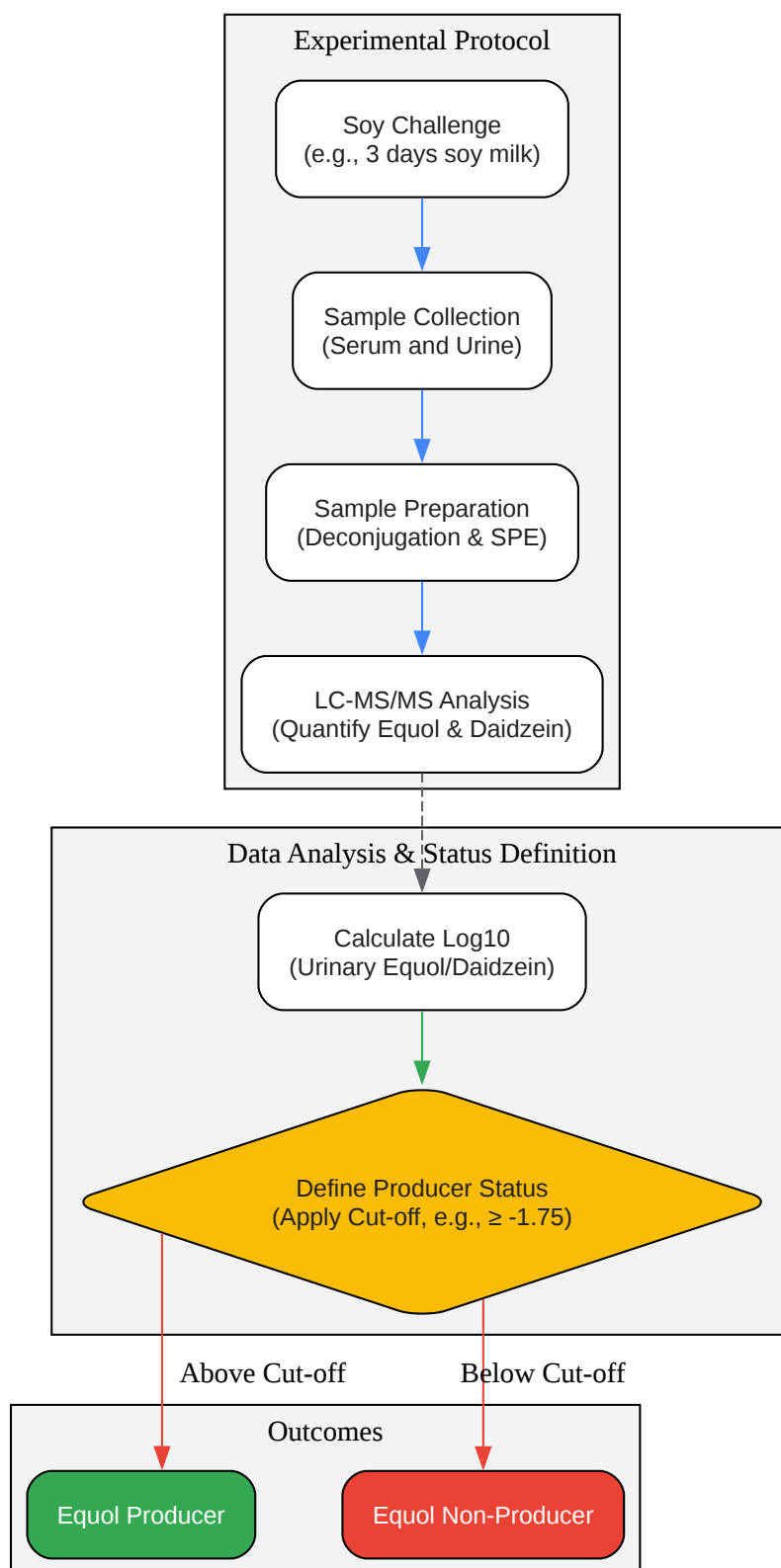
- Serum: Collect blood samples from participants. Serum is separated by centrifugation and stored at -20°C or lower until analysis.
- Urine: Collect urine samples. For ratiometric analysis, a spot urine sample is often sufficient. For absolute concentration, a 24-hour urine collection may be preferred. Samples are stored at -20°C or lower.

### Sample Preparation and Analysis (LC-MS/MS):

This protocol is based on established methods for the analysis of isoflavones in biological fluids.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Dilution: Dilute urine samples (e.g., 10-fold) with a suitable buffer. Serum samples may be used directly or with minimal dilution.
- Internal Standard Addition: Add an internal standard to all samples, calibrators, and quality controls to correct for analytical variability.
- Deconjugation: Isoflavones in serum and urine are primarily present as glucuronide and sulfate conjugates. To measure total **equol** and daidzein, these conjugates must be cleaved. This is achieved by enzymatic hydrolysis using  $\beta$ -glucuronidase/sulfatase. Incubate the samples with the enzyme solution (e.g., at 37°C for 1 hour).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Solid-Phase Extraction (SPE): Purify and concentrate the deconjugated isoflavones using a solid-phase extraction cartridge (e.g., Oasis PRiME HLB).[\[2\]](#)[\[3\]](#)[\[4\]](#) This step removes interfering substances from the matrix.
- LC-MS/MS Analysis:
  - Chromatography: Separate the analytes using a high-performance liquid chromatography (HPLC) system with a C18 column.
  - Mass Spectrometry: Detect and quantify **equol** and daidzein using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.
- Quantification: Calculate the concentrations of **equol** and daidzein in the samples by comparing their peak areas to those of a standard curve. The limits of detection (LODs) are typically in the range of 1 ng/mL for serum and 10-20 ng/mL for urine.[\[2\]](#)[\[5\]](#)

## Experimental Workflow for Equol Producer Status Determination



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Figure 1. Workflow for determining **equol** producer status.

## Conclusion

While both serum and urinary **equol** concentrations are valuable for determining **equol** producer status, the use of the log10-transformed urinary **equol**-to-daidzein ratio is recommended as a more robust and reliable method.<sup>[1]</sup> This approach normalizes for variations in isoflavone intake, providing a clearer and more consistent classification of individuals. The strong correlation between serum and urine levels in producers validates the use of either matrix, but the ratiometric method in urine is less susceptible to the timing of sample collection relative to soy ingestion. For researchers aiming for high-quality, comparable data across studies, adopting this standardized methodology is crucial.

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